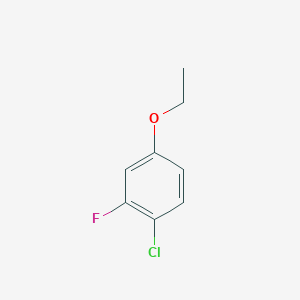

4-Chloro-3-fluorophenetole

Description

Contextualization within Halogenated Aromatic Ethers

Halogenated aromatic ethers are a class of organic compounds characterized by an aromatic ring bonded to an ether group and substituted with one or more halogen atoms. The presence of halogens, such as chlorine and fluorine, dramatically influences the electronic properties, lipophilicity, and metabolic stability of the molecule. acs.orgresearchgate.net Fluorine, with its high electronegativity, and chlorine, with its larger size, can modulate the reactivity of the aromatic ring and its interactions with biological targets. acs.orgfrontiersin.org These characteristics make halogenated aromatic ethers valuable intermediates and building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

4-Chloro-3-fluorophenetole, with its ethoxy group and vicinal chloro and fluoro substituents on the benzene (B151609) ring, is a member of this family. The interplay between the electron-donating ethoxy group and the electron-withdrawing halogens creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Significance as a Chemical Scaffold in Contemporary Research

A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as a potential scaffold in synthetic chemistry. Its precursor, 4-chloro-3-fluorophenol (B1349760), is recognized as an important organic intermediate. guidechem.com The synthesis of 4-chloro-3-fluorophenyl ether (an alternative name for this compound) is achieved through the etherification of 4-chloro-3-fluorophenol. guidechem.com A common method for this transformation is the Williamson ether synthesis, where the corresponding phenoxide reacts with an ethylating agent.

While specific research on this compound is not extensively documented, the significance of similarly structured compounds, such as 3-chloro-4-fluorophenetole, as intermediates in pharmaceutical synthesis is known. vulcanchem.com These scaffolds are often utilized in the development of new drugs and other biologically active molecules. researchgate.net The specific arrangement of the chloro and fluoro atoms in this compound can offer advantages in directing further chemical modifications or in its interaction with biological macromolecules.

Interdisciplinary Relevance in Synthetic Chemistry and Allied Sciences

The utility of halogenated compounds like this compound extends beyond traditional synthetic chemistry into allied sciences such as medicinal chemistry and materials science. In drug discovery, the introduction of chlorine and fluorine atoms can enhance a molecule's potency, alter its pharmacokinetic profile, and improve its ability to cross biological membranes. researchgate.netresearchgate.net The specific halogenation pattern can influence non-covalent interactions, such as halogen bonding, which are increasingly recognized as important in ligand-protein binding. acs.org

Although detailed studies on the interdisciplinary applications of this compound are limited, its structural motifs are found in various compounds of interest. For instance, related fluorinated and chlorinated aromatic compounds are investigated for their potential as precursors to radiolabeled molecules for use in positron emission tomography (PET) imaging. The unique combination of substituents in this compound makes it a candidate for further exploration in these and other advanced applications.

Data Tables

Table 1: Physicochemical Properties of 4-Chloro-3-fluorophenol (Precursor)

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClFO | nih.gov |

| Molecular Weight | 146.54 g/mol | nih.gov |

| Melting Point | 54-56 °C | sigmaaldrich.com |

| Boiling Point | 84 °C at 44 mmHg | sigmaaldrich.com |

| CAS Number | 348-60-7 | nih.govsigmaaldrich.com |

Table 2: Spectroscopic Data for the Related Isomer 3-Chloro-4-fluorophenetole

| Proton NMR (¹H NMR) Signal | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| δ 1.39 | t | 7.2 Hz | Methyl protons | |

| δ 3.97 | q | 7.2 Hz | Methylene protons | |

| δ 6.71-6.74 | m | Aromatic proton | ||

| δ 6.89-6.91 | m | Aromatic proton | ||

| δ 7.02 | t | 8.8 Hz | Aromatic proton | |

| Data from reference vulcanchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOPKBHSDDSVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378658 | |

| Record name | 4-Chloro-3-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-33-4 | |

| Record name | 1-Chloro-4-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Fluorophenetole and Its Analogues

Conventional Synthetic Routes to Halogenated Phenetoles

Traditional methods for synthesizing halogenated phenetoles remain fundamental in organic chemistry, primarily relying on etherification and direct halogenation techniques.

The most common method for preparing phenetoles is through etherification, particularly the Williamson ether synthesis. francis-press.comfrancis-press.comwikipedia.org This reaction involves the O-alkylation of a phenoxide with an alkylating agent. francis-press.com The process is a bimolecular nucleophilic substitution (SN2) reaction where a phenoxide ion acts as the nucleophile, attacking an alkyl halide or another substrate with a good leaving group. wikipedia.org

For the synthesis of 4-Chloro-3-fluorophenetole, the precursor is 4-chloro-3-fluorophenol (B1349760). This phenol (B47542) is deprotonated by a base, such as sodium hydroxide (B78521), to form the corresponding sodium phenoxide. This phenoxide then reacts with an ethylating agent like ethyl sulfate (B86663) to yield the target ether. guidechem.com The reaction is typically performed under alkaline conditions, and high concentrations of alkali and elevated temperatures can favor the reaction. francis-press.com

| Reactant 1 | Reactant 2 | Base/Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 4-Chloro-3-fluorophenol | Ethyl sulfate | Sodium hydroxide solution | Reaction temperature raised to 80°C | 4-Chloro-3-fluorophenyl ether |

The choice of reactants is crucial; primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination reactions under the strong basic conditions required. wikipedia.org Solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used, often under anhydrous conditions. francis-press.com

Halogenation strategies involve introducing halogen atoms onto a pre-existing phenetole (B1680304) molecule or a precursor. Aromatic compounds like phenetoles can undergo electrophilic halogenation, where a halogen (like Cl₂ or Br₂) reacts with the aromatic ring, typically in the presence of a Lewis acid catalyst such as ferric chloride. wikipedia.orglibretexts.org The position of substitution is directed by the existing ethoxy group and any other substituents on the ring.

Fluorination can be more challenging due to the high reactivity of elemental fluorine. wikipedia.org Therefore, indirect methods are often employed. One such strategy is halogen exchange, where a different halogen, such as chlorine or bromine, is replaced by fluorine. For example, processes exist to convert chlorophenols into fluorophenols, which can then be etherified. epo.org Another approach is the Balz-Schiemann reaction, used to prepare fluorinated aromatic compounds from diazonium salts, although this is a multi-step process. wikipedia.org

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers more sophisticated methods for creating substituted phenetoles, providing greater control and access to a wider range of derivatives.

Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing highly substituted aromatic compounds. arkat-usa.orgmasterorganicchemistry.com Unlike the Williamson ether synthesis where the substitution occurs on the alkyl group, in an SNAr reaction, a nucleophile displaces a leaving group directly on the aromatic ring. This reaction is only feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (typically a halide). masterorganicchemistry.comlibretexts.org

The reaction proceeds via a two-step mechanism involving the addition of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgacsgcipr.org For the synthesis of this compound analogues, a suitably activated polychlorofluoro- or dinitrochlorofluoro-benzene could be treated with sodium ethoxide. The ethoxide would act as the nucleophile, displacing one of the halides or a nitro group. The regioselectivity of the substitution is determined by the positions of the activating groups. nih.gov

| Aromatic Substrate | Nucleophile | Typical Solvent | Activating Group | Potential Product |

|---|---|---|---|---|

| 1,4-Dichloro-2-nitrobenzene | Sodium ethoxide | DMSO or DMF | -NO₂ | 4-Chloro-2-nitrophenetole |

| 2,4-Dinitrofluorobenzene | Sodium ethoxide | DMSO or DMF | -NO₂ | 2,4-Dinitrophenetole |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig reaction , primarily known for C-N bond formation, has been adapted for the synthesis of aryl ethers (C-O bonds). wikipedia.orgorganic-chemistry.org This method allows for the coupling of alcohols or phenols with aryl halides under milder conditions than traditional methods like the Ullmann condensation. wikipedia.org This approach could be used to synthesize this compound by coupling 4-chloro-3-fluorophenol with an ethylating agent or, more commonly for analogues, by coupling a substituted phenol with a halo-phenetole in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgacsgcipr.org

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide, catalyzed by a palladium complex. mdpi.commdpi.com This reaction is highly valuable for synthesizing biaryl analogues of this compound. For instance, this compound could be converted into a boronic acid and then coupled with another aryl halide to introduce a new aryl substituent. Alternatively, a bromo-substituted phenetole could be coupled with various arylboronic acids. mdpi.comyoutube.com

| Reaction Name | Bond Formed | Reactant 1 Type | Reactant 2 Type | Catalyst System |

|---|---|---|---|---|

| Buchwald-Hartwig Etherification | C-O | Aryl Halide | Alcohol/Phenol | Palladium complex + Phosphine ligand |

| Suzuki Coupling | C-C | Aryl Halide | Arylboronic Acid | Palladium complex + Base |

The synthesis of chiral analogues of this compound involves creating stereogenic centers, typically within the side chain attached to the ether oxygen. Asymmetric catalysis provides powerful tools to achieve this with high enantioselectivity.

For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) can be used to synthesize chiral aryl ethers. rsc.org This involves the reaction of a phenol with an allylic substrate in the presence of a chiral palladium catalyst. nih.gov Similarly, asymmetric allylic substitution reactions using nucleophilic amine catalysts have been developed to react phenols with Morita-Baylis-Hillman (MBH) carbonates, yielding chiral multifunctional aryl allyl ethers with excellent enantioselectivity. nih.gov These methods could be applied using 4-chloro-3-fluorophenol as the nucleophile to generate a range of enantioenriched analogues with chiral side chains.

Process Optimization and Reaction Mechanism Elucidation in Synthesis

The industrial and laboratory synthesis of this compound from its precursor, 4-chloro-3-fluorophenol, is a subject of process optimization to maximize yield, purity, and cost-effectiveness. This optimization is intrinsically linked to a thorough understanding of the underlying reaction mechanism.

Reaction Mechanism: The SN2 Pathway

The formation of this compound from 4-chloro-3-fluorophenol and an ethylating agent (such as ethyl bromide or ethyl sulfate) proceeds via the Williamson ether synthesis. guidechem.com This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. chemistrytalk.orgmasterorganicchemistry.com The process occurs in two fundamental steps:

Deprotonation: The phenolic hydroxyl group of 4-chloro-3-fluorophenol is acidic and is deprotonated by a strong base, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This acid-base reaction forms a highly nucleophilic 4-chloro-3-fluorophenoxide ion. chemistrytalk.orgyoutube.com

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the ethylating agent. In a concerted step, the phenoxide ion forms a new carbon-oxygen bond while the bond between the carbon and the leaving group (e.g., bromide) is broken. youtube.comyoutube.com

For the SN2 mechanism to be efficient, primary alkyl halides like ethyl bromide are preferred as the electrophile to minimize competing elimination reactions (E2), which are more common with secondary and tertiary alkyl halides. chemistrytalk.orgmasterorganicchemistry.com

Process Optimization Strategies

Optimizing the synthesis involves manipulating various reaction parameters to enhance the reaction rate and product yield while minimizing the formation of impurities. Key areas of optimization include the choice of reagents, solvent, catalyst, and reaction conditions.

A significant advancement in the etherification of phenols is the application of Phase-Transfer Catalysis (PTC). crdeepjournal.orgphasetransfercatalysis.com This technique is particularly useful for reactions involving a water-soluble nucleophile (the phenoxide, generated in an aqueous alkaline solution) and an organic-soluble electrophile (the ethylating agent). crdeepjournal.orgresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the ethyl halide. crdeepjournal.org

Benefits of using PTC for process optimization include:

Increased Reaction Rates: By bringing the reactants together in the same phase, the reaction rate is significantly accelerated. crdeepjournal.org

Milder Reaction Conditions: PTC often allows reactions to be carried out at lower temperatures, reducing energy consumption and minimizing side reactions. phasetransfercatalysis.com

Simplified Workup: The use of a biphasic system can simplify the separation of the product from the aqueous phase. researchgate.net

Elimination of Anhydrous Solvents: PTC avoids the need for expensive and hazardous anhydrous organic solvents, as the reaction can be performed in a two-phase aqueous-organic medium. google.com

The table below summarizes key parameters that are typically optimized in the synthesis.

| Parameter | Traditional Method | Optimized (PTC) Method | Rationale for Optimization |

| Base | Sodium metal, Sodium hydride | Aqueous NaOH or KOH | PTC allows the use of inexpensive and safer aqueous bases instead of hazardous reagents like sodium hydride. youtube.com |

| Solvent | Anhydrous organic solvents (e.g., THF, DMF) | Biphasic system (e.g., Toluene (B28343)/Water) | Reduces cost, hazard, and environmental impact associated with volatile organic solvents. crdeepjournal.orggoogle.com |

| Temperature | Often requires heating/reflux | Room temperature to moderate heating (e.g., 60-80°C) | Increased reaction efficiency from PTC allows for lower energy input. phasetransfercatalysis.com |

| Catalyst | None | Quaternary ammonium or phosphonium (B103445) salts | The catalyst is crucial for transporting the nucleophile across the phase boundary, dramatically increasing reaction rates. crdeepjournal.orggoogle.com |

| Yield | Moderate to Good | Good to Excellent | Improved reactant interaction and milder conditions typically lead to higher yields and fewer by-products. researchgate.net |

Modern optimization workflows may also incorporate high-throughput experimentation and machine learning algorithms to rapidly screen a wide range of variables (e.g., catalyst type, solvent, temperature, concentration) and identify the optimal conditions with minimal experiments. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netpaperpublications.org The synthesis of this compound provides a practical example of how these principles can be applied to improve the sustainability of chemical manufacturing.

Application of the 12 Principles of Green Chemistry:

Waste Prevention & Atom Economy: The Williamson ether synthesis is a substitution reaction, which inherently produces a salt as a by-product (e.g., NaBr). While not perfectly atom-economical compared to addition reactions, process optimization can maximize the conversion of reactants to the desired product, thereby preventing waste. paperpublications.org The green synthesis of ibuprofen, for instance, redesigned the process to dramatically improve atom economy and reduce waste. paperpublications.org

Use of Catalysis: This is a cornerstone of green chemistry. The use of Phase-Transfer Catalysis (PTC) is a prime example in this synthesis. Catalysts are used in small amounts and can be recycled, reducing the stoichiometric waste associated with reagents. paperpublications.org PTC enhances selectivity, allows for milder conditions, and improves reaction yields, all of which are key green objectives. crdeepjournal.org

Safer Solvents and Auxiliaries: A major source of pollution in chemical processes is the use of volatile organic solvents. nih.gov PTC enables the replacement of hazardous anhydrous solvents with biphasic systems, where water is one of the phases. crdeepjournal.org This significantly reduces the environmental and safety risks. The selection of the organic solvent can also be optimized for greener alternatives, such as shifting from chlorinated solvents or benzene (B151609) to less toxic options like toluene or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov

Design for Energy Efficiency: Energy requirements are a significant environmental and economic consideration. paperpublications.org By increasing reaction rates, PTC allows the synthesis to be conducted at lower temperatures and for shorter durations, thereby minimizing energy consumption. phasetransfercatalysis.com Conventional methods often require prolonged heating at high temperatures to achieve reasonable conversion rates.

The following table compares a hypothetical conventional synthesis with a greener, PTC-based approach for producing this compound.

| Green Chemistry Principle | Conventional Approach | Greener (PTC) Approach | Environmental/Safety Benefit |

| Catalysis vs. Stoichiometric | Uncatalyzed, requires stoichiometric amounts of a strong, hazardous base (e.g., NaH). | Uses a catalytic amount of a phase-transfer agent. | Reduces waste, avoids highly reactive and hazardous reagents. paperpublications.org |

| Solvent System | Anhydrous, volatile organic solvent (e.g., DMF). | Biphasic system (e.g., water and a recyclable organic solvent). | Reduces reliance on hazardous solvents, lowers pollution potential, and simplifies separation. nih.gov |

| Energy Consumption | High (requires elevated temperatures/reflux for extended periods). | Low to Moderate (often proceeds efficiently at lower temperatures). | Reduces carbon footprint and operational costs. paperpublications.org |

| Safety | Use of highly flammable and water-reactive bases (NaH). | Use of stable, less hazardous aqueous alkali hydroxides. | Minimizes the potential for chemical accidents, fires, and explosions. paperpublications.org |

By integrating principles such as phase-transfer catalysis, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally benign, aligning with the broader goals of sustainable chemical manufacturing. sruc.ac.uk

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Fluorophenetole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 4-Chloro-3-fluorophenetole, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by two-dimensional techniques, is essential for unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals are divided into two main regions: the aromatic region and the aliphatic region, corresponding to the substituted benzene (B151609) ring and the ethyl group, respectively.

The ethoxy group protons are expected to exhibit a characteristic A₃X₂ spin system. The three methyl protons (-CH₃) would appear as a triplet due to coupling with the adjacent methylene protons. The two methylene protons (-OCH₂-) would, in turn, appear as a quartet due to coupling with the methyl protons.

The aromatic region will display more complex splitting patterns due to proton-proton and proton-fluorine couplings. The benzene ring has three protons.

H-2: This proton is ortho to the fluorine atom and meta to the chlorine atom. It is expected to show coupling to both H-6 (meta coupling, J ≈ 2-3 Hz) and the ¹⁹F atom (ortho coupling, J ≈ 7-10 Hz), likely appearing as a doublet of doublets.

H-5: This proton is ortho to the chlorine atom and meta to the fluorine atom. It will couple with H-6 (ortho coupling, J ≈ 8-9 Hz) and the ¹⁹F atom (meta coupling, J ≈ 4-7 Hz), resulting in a doublet of doublets.

H-6: This proton is ortho to H-5, meta to H-2, and para to the fluorine atom. It will exhibit coupling to H-5 (ortho), H-2 (meta), and potentially a small para coupling to the ¹⁹F atom (J ≈ 1-3 Hz), likely resulting in a complex multiplet, often a doublet of doublet of doublets.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~1.4 | Triplet (t) | ³JHH ≈ 7.0 |

| -OCH₂CH₃ | ~4.0 | Quartet (q) | ³JHH ≈ 7.0 |

| H-2 | ~6.8-7.0 | Doublet of Doublets (dd) | ³JHF ≈ 7-10, ⁴JHH ≈ 2-3 |

| H-5 | ~7.1-7.3 | Doublet of Doublets (dd) | ³JHH ≈ 8-9, ⁴JHF ≈ 4-7 |

| H-6 | ~6.9-7.1 | Multiplet (m) or ddd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ⁵JHF ≈ 1-3 |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show eight distinct signals for the eight carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the attached atoms (O, Cl, F) and resonance effects. The carbon atoms directly bonded to or near the fluorine atom will exhibit C-F coupling, which appears as doublets.

Aliphatic Carbons: The methyl carbon (-CH₃) will be the most upfield signal, while the methylene carbon (-OCH₂-) will be further downfield due to its attachment to the electronegative oxygen atom.

Aromatic Carbons: The carbon atom bonded to the ethoxy group (C-1) will be significantly downfield. The carbon bonded to fluorine (C-3) will show a large one-bond C-F coupling constant (¹JCF) and its chemical shift will be strongly influenced by the fluorine atom. The carbon bonded to chlorine (C-4) will also be downfield. The remaining aromatic carbons (C-2, C-5, C-6) will also show smaller C-F couplings (²JCF, ³JCF, ⁴JCF).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~15 | Singlet | - |

| -OCH₂CH₃ | ~65 | Singlet | - |

| C-1 | ~150 | Doublet | ³JCF ≈ 3-5 |

| C-2 | ~105 | Doublet | ²JCF ≈ 20-25 |

| C-3 | ~158 | Doublet | ¹JCF ≈ 240-250 |

| C-4 | ~120 | Doublet | ²JCF ≈ 15-20 |

| C-5 | ~125 | Singlet or small d | ⁴JCF ≈ 1-3 |

| C-6 | ~115 | Doublet | ³JCF ≈ 3-5 |

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum provides information on the chemical environment of the fluorine atom. For this compound, a single resonance is expected. This signal's chemical shift is influenced by the other substituents on the ring. The multiplicity of the signal will be a result of couplings to the nearby aromatic protons (H-2 and H-5). It would likely appear as a doublet of doublets, or a more complex multiplet if smaller, long-range couplings are resolved. The typical chemical shift range for aromatic fluorine (Ar-F) is between -100 and -170 ppm relative to a CFCl₃ standard. ucsb.edu

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-F | -110 to -130 | Multiplet or dd | ³JFH (to H-2) ≈ 7-10, ⁴JFH (to H-5) ≈ 4-7 |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are crucial for making definitive assignments of ¹H and ¹³C signals by revealing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, the HSQC spectrum would show correlations between:

The proton signal at ~1.4 ppm and the carbon signal at ~15 ppm (-CH₃).

The proton signal at ~4.0 ppm and the carbon signal at ~65 ppm (-OCH₂-).

The H-2 proton signal and the C-2 carbon signal.

The H-5 proton signal and the C-5 carbon signal.

The H-6 proton signal and the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (and sometimes further). This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key expected HMBC correlations would include:

Protons of the -OCH₂- group to the C-1 and -CH₃ carbons.

H-2 proton to C-4, C-6, and C-1.

H-5 proton to C-1 and C-3.

H-6 proton to C-2 and C-4.

These 2D techniques, used together, would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the predicted structure.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying these groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and the aromatic ring. Based on data from analogous structures like 4-chloro-3-methylphenol and other substituted benzenes, the following peaks can be predicted.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group are expected just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹.

C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds within the benzene ring usually results in a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Ether Stretching: The characteristic stretching of the aryl-alkyl ether linkage is expected to produce a strong, prominent band. This typically consists of two coupled asymmetric and symmetric vibrations, often appearing around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-F and C-Cl Stretching: The carbon-halogen stretching vibrations occur in the fingerprint region. The C-F stretch is typically found in the 1100-1300 cm⁻¹ range. The C-Cl stretching vibration is expected at a lower frequency, generally in the 700-850 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for substituted benzenes appear in the 650-900 cm⁻¹ region and are characteristic of the substitution pattern.

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong (multiple bands) |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Strong |

| C-F Stretch | 1100-1300 | Strong |

| C-Cl Stretch | 700-850 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 650-900 | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, offering a fingerprint for a specific compound. For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its specific functional groups and skeletal structure.

Expected Research Findings: A Raman spectroscopic analysis of this compound would be expected to yield a spectrum with distinct peaks corresponding to:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the ethyl group, appearing in the 2850-3000 cm⁻¹ range.

C=C stretching of the benzene ring, which would likely appear as a series of peaks between 1400 and 1600 cm⁻¹.

C-O stretching of the ether linkage, expected in the 1200-1300 cm⁻¹ region.

C-Cl stretching: The vibration of the carbon-chlorine bond would produce a characteristic peak, typically in the range of 600-800 cm⁻¹.

C-F stretching: The carbon-fluorine bond vibration is expected to be found in the 1000-1400 cm⁻¹ region.

Ring deformation modes: Vibrations associated with the deformation of the benzene ring would appear at lower frequencies.

The precise positions and intensities of these peaks would be unique to the substitution pattern of this compound, allowing for its unambiguous identification when compared with theoretical calculations or spectra of related compounds.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O (Ether) Stretch | 1200-1300 |

| C-F Stretch | 1000-1400 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₈H₈ClFO), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.

Expected Research Findings: An HRMS analysis of this compound would provide a precise mass measurement for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The theoretical exact mass of C₈H₈ClFO is 174.02478 u. HRMS would be expected to measure this mass with an accuracy of a few parts per million (ppm), confirming the elemental formula.

Interactive Data Table: Theoretical HRMS Data for this compound

| Ion | Chemical Formula | Theoretical Exact Mass (u) |

| [M]⁺• | C₈H₈ClFO | 174.02478 |

| [M+H]⁺ | C₈H₉ClFO | 175.03256 |

Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint, aiding in structural elucidation.

Expected Research Findings: The EI mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺•) at m/z 174, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways would likely involve:

Loss of the ethyl group: Cleavage of the ether bond could lead to the loss of a C₂H₅ radical, resulting in a fragment ion at m/z 145.

Loss of ethylene: A common fragmentation for phenetoles is the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, which would produce a fragment ion corresponding to 4-chloro-3-fluorophenol (B1349760) at m/z 146.

Cleavage of the C-Cl or C-F bond: While less common for aromatic halides, loss of Cl or F radicals could occur.

Fragmentation of the aromatic ring: Further fragmentation of the aromatic ring could lead to smaller charged species.

The relative intensities of these fragment ions would provide valuable information for confirming the structure of the molecule.

Interactive Data Table: Plausible EI-MS Fragments for this compound

| m/z | Plausible Fragment Ion |

| 174 | [C₈H₈ClFO]⁺• (Molecular Ion) |

| 146 | [C₆H₄ClFO]⁺• (Loss of C₂H₄) |

| 145 | [C₆H₃ClFO]⁺ (Loss of C₂H₅) |

Single Crystal X-ray Diffraction (SC-XRD) for Structural Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required. msu.edu

Expected Research Findings: A successful SC-XRD analysis of this compound would provide precise information on:

Molecular Connectivity and Geometry: Unambiguous confirmation of the atomic connectivity, including the substitution pattern on the benzene ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-Cl, C-F) and angles within the molecule.

Crystal Packing and Intermolecular Interactions: Information on how the molecules are arranged in the crystal lattice and the nature of any intermolecular interactions, such as dipole-dipole interactions or C-H···π stacking.

Unit Cell Parameters: The dimensions and angles of the unit cell of the crystal.

This data would provide a complete and unambiguous structural determination of the compound in the solid state.

Interactive Data Table: Expected SC-XRD Data Categories for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal structure |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-F) |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining the conformation of the molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

Expected Research Findings: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, would be expected to show one or more absorption bands in the ultraviolet region. The position of the absorption maximum (λmax) is influenced by the substituents on the aromatic ring. The ethoxy, chloro, and fluoro groups are all auxochromes that can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. For substituted phenols and similar compounds, characteristic bands are often observed in the range of 220-290 nm. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Transition Type | Expected λmax Range (nm) |

| π → π* | 220-290 |

Elemental Analysis and Combustion Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. Combustion analysis is a common method for determining the percentage of carbon and hydrogen.

Expected Research Findings: For a pure sample of this compound (C₈H₈ClFO), the experimentally determined elemental composition should closely match the theoretical values. This serves as a crucial confirmation of the compound's purity and elemental formula.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of C₈H₈ClFO ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 174.59 | 55.04 |

| Hydrogen | H | 1.008 | 174.59 | 4.62 |

| Chlorine | Cl | 35.453 | 174.59 | 20.31 |

| Fluorine | F | 18.998 | 174.59 | 10.88 |

| Oxygen | O | 15.999 | 174.59 | 9.16 |

Computational and Theoretical Chemistry of 4 Chloro 3 Fluorophenetole

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For 4-chloro-3-fluorophenetole, MD simulations can provide insights into its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. By simulating the molecule's trajectory, MD can reveal information about its conformational dynamics, solvation properties, and transport behavior. molbnl.itmdpi.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of an appropriate force field (e.g., AMBER, CHARMM, GROMOS) is crucial for the accuracy of the simulation. mdpi.com

Prediction of Spectroscopic Data (NMR, IR, UV)

Computational methods can predict various spectroscopic data for this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions can assist in the assignment of peaks in experimentally obtained NMR spectra.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.net The resulting theoretical IR spectrum shows the characteristic vibrational modes of the molecule, such as C-H, C-O, C-Cl, and C-F stretching and bending vibrations. Comparing the calculated spectrum with the experimental one can help confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, providing information about the wavelengths at which the molecule absorbs light.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

|---|---|

| ¹H NMR | Chemical shifts for aromatic and ethyl protons |

| ¹³C NMR | Chemical shifts for all carbon atoms |

| IR | Vibrational frequencies for key functional groups |

Note: This table represents the types of data that can be generated through computational prediction of spectroscopic properties.

Application in Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The computational properties of this compound are valuable in the fields of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling. collaborativedrug.comdrugdesign.org These models aim to correlate the chemical structure of a molecule with its biological activity. mdpi.comyoutube.com

In a QSAR study, various molecular descriptors for this compound and related compounds would be calculated. japsonline.com These descriptors can be categorized as:

Electronic: (e.g., HOMO/LUMO energies, partial atomic charges) which describe the molecule's electronic properties.

Steric: (e.g., molecular volume, surface area) which relate to the molecule's size and shape.

Hydrophobic: (e.g., logP) which quantify the molecule's lipophilicity.

By developing a mathematical model that links these descriptors to a specific biological activity, QSAR can predict the activity of new, unsynthesized compounds. nih.govnih.gov For this compound, the presence and position of the chloro and fluoro substituents, as well as the ethoxy group, would significantly influence its descriptors and, consequently, its predicted activity in SAR and QSAR models. nih.govresearchgate.net

Development and Validation of 2D- and 3D-QSAR Models (e.g., CoMFA, CoMSIA, HQSAR)5.4.2. Applicability Domain Determination for Predictive Models

The absence of information in these specific areas indicates that this compound has likely not been a subject of published QSAR modeling studies. Such analyses are typically conducted on series of compounds to explore the relationship between their chemical structures and biological activities, and it appears this specific molecule has not been included in such a public study.

Applications of 4 Chloro 3 Fluorophenetole in Advanced Organic Synthesis

Building Block for Complex Aromatic Systems

There is no specific information available in the search results detailing the use of 4-Chloro-3-fluorophenetole as a direct building block for complex aromatic systems. The ethoxy group in phenetole (B1680304) can act as a protecting group for the more reactive phenol (B47542), which in turn is a versatile intermediate. For instance, fluorinated aromatic compounds are essential building blocks for modifying aromatic-aromatic interactions in complex molecules like fluorinated amino acids beilstein-journals.org. However, direct examples initiating from this compound are not provided.

Precursor in Heterocyclic Compound Synthesis (e.g., quinazolines, triazolopyridines)

The scientific literature does not specify this compound as a common precursor for the synthesis of quinazolines or triazolopyridines. The synthesis of such heterocyclic systems typically involves starting materials with different functional groups.

Quinazolines: The synthesis of quinazoline (B50416) derivatives often utilizes aniline (B41778) precursors. For example, 4-chloro-3-fluoroaniline (B146274) is a documented building block for creating active pharmaceutical ingredients (APIs) with a quinazoline core, which have applications as anticancer agents ossila.com. The general route to 4-aminoquinazolines frequently involves the reaction of 2,4-dichloroquinazoline precursors with various amines mdpi.comnih.gov.

Triazolopyridines: The synthesis of triazolopyridine systems is not described as originating from phenetole-based precursors in the available results.

Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

While this compound can be considered an intermediate in fine chemical synthesis, specific examples of its large-scale application are not detailed. Its precursor, 4-chloro-3-fluorophenol (B1349760), is categorized as a chemical building block sigmaaldrich.com.

In the context of agrochemicals, fluorine-containing aromatic compounds are of significant importance. The inclusion of fluorine can enhance the efficacy and metabolic stability of active ingredients researchgate.net. Related compounds, such as 4-Chloro-3-fluorophenylacetic acid, are noted for their value in the synthesis of agrochemicals . Furthermore, dealkylation of fluorophenetoles is a known method to produce fluorophenols, which are themselves important intermediates for agrochemicals and pharmaceuticals google.com. This suggests this compound may serve as a stable precursor or protected version of the more reactive 4-Chloro-3-fluorophenol.

Table 1: Related Fluorinated Intermediates and Their Applications

| Compound | Application Area | Reference |

|---|---|---|

| 4-Chloro-3-fluorophenylacetic acid | Agrochemicals, Specialty Polymers | |

| 4-Chloro-3-fluoroaniline | Quinazolines, Antimalarial Agents | ossila.com |

Role in the Synthesis of Functional Organic Materials (e.g., fluorinated polyanilines)

There is no evidence in the provided search results to suggest that this compound is used in the synthesis of functional organic materials like fluorinated polyanilines. The synthesis of these polymers requires monomers with an amine functionality. Research in this area indicates that fluorinated polyanilines are synthesized from fluorine-substituted aniline monomers, such as 4-chloro-3-fluoroaniline, via polymerization reactions ossila.commetu.edu.tr. The ether linkage in this compound makes it unsuitable as a monomer for this type of polymerization.

Medicinal Chemistry and Biological Research Applications of 4 Chloro 3 Fluorophenetole Scaffolds

Design and Synthesis of Pharmacologically Active Agents

The 4-chloro-3-fluorophenyl group, a core component of 4-chloro-3-fluorophenetole, is a key building block in the synthesis of complex molecules for pharmaceutical applications. Its distinct electronic and steric properties make it an attractive starting point for creating active pharmaceutical ingredients (APIs) with specific desired characteristics.

The fight against malaria, particularly strains resistant to existing drugs like chloroquine, necessitates the development of new chemical entities. The 4-aminoquinoline (B48711) scaffold has been a cornerstone of antimalarial drug discovery for decades. hilarispublisher.com Modifications to the quinoline (B57606) ring and the side chain are crucial for activity against resistant strains. ucsf.edu

Research into novel antimalarial agents has involved the synthesis of 4-aminoquinoline derivatives with varied substitution patterns. While direct synthesis from this compound is not extensively documented, the incorporation of the analogous 4-chloro-3-fluoroaniline (B146274) moiety into quinoline structures is a relevant strategy. For instance, the synthesis of 6-chloro-2-arylvinylquinolines has been explored to optimize antimalarial compounds. nih.gov The general approach often involves the condensation of a substituted aniline (B41778) with a suitable quinoline precursor. The 4-chloro-3-fluorophenyl moiety is introduced to modulate the drug's interaction with its target, potentially overcoming resistance mechanisms by altering its accumulation in the parasite's digestive vacuole. nih.govmdpi.com

Table 1: Representative Antimalarial Quinolone Derivatives and their Activity This table is illustrative and based on general findings in the field of antimalarial quinoline synthesis.

| Compound ID | Core Structure | R Group (Illustrative) | Target | Key Finding |

| AQ-1 | 4-Aminoquinoline | -(CH2)2-N(Et)2 | P. falciparum | The 7-chloroquinoline (B30040) nucleus is often considered optimal for activity. hilarispublisher.com |

| AQ-2 | 2-Arylvinylquinoline | 4-Chloro-3-fluorophenyl | P. falciparum | Arylvinylquinolines show potential against resistant strains. nih.gov |

The 4-chloro-3-fluorophenyl scaffold is a significant pharmacophore in the design of anticancer agents, particularly within the quinazoline (B50416) class of compounds. nih.goviajps.com Quinazoline derivatives have been successfully developed as kinase inhibitors for cancer therapy. nih.gov

Quinazoline Derivatives: The synthesis of novel quinazoline derivatives often involves reacting a 4-chloroquinazoline (B184009) intermediate with a substituted aniline. For example, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (designated DW-8) was synthesized and evaluated for its anticancer efficacy. mdpi.comresearchgate.net This compound demonstrated significant antiproliferative effects against colorectal cancer cell lines by inducing apoptosis through the intrinsic pathway. mdpi.com The synthesis typically starts from 2-aminobenzamide, which is cyclized and then chlorinated to produce the reactive 4-chloroquinazoline intermediate. nih.gov Subsequent reaction with an amine, such as 3-chloro-4-fluoroaniline, yields the final product.

Metal Complexes: Metal-based complexes represent another avenue for cancer therapy, with cisplatin (B142131) being a landmark example. nih.govresearchgate.net The design of novel metal complexes often involves ligands derived from biologically active scaffolds to enhance targeting and efficacy. While specific complexes of this compound are not widely reported, the synthesis of transition metal complexes (e.g., Mn(II), Fe(II), Ni(II), Cu(II), Zn(II)) with ligands containing halogenated phenyl moieties has been investigated. nih.govmdpi.comnih.gov These halogen substituents can modulate the lipophilicity and electronic properties of the complex, influencing its cytotoxicity and mechanism of action, which may include proteasome inhibition and apoptosis induction. nih.gov

Table 2: Anticancer Activity of a Quinazoline Derivative

| Compound | Target Cell Lines | IC50 (µM) | Mechanism of Action |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116, HT29, SW620 (Colon Cancer) | 8.50, 5.80, 6.15 | Intrinsic Apoptosis, G2 Cell Cycle Arrest mdpi.comresearchgate.net |

Natural products have historically been a rich source of antiviral agents. nih.gov Modern antiviral drug discovery often involves the synthesis of heterocyclic compounds designed to inhibit viral replication or entry into host cells. nih.gov The this compound scaffold can be incorporated into various heterocyclic systems to develop new antiviral candidates.

For example, the synthesis of novel nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives has been pursued as a strategy for identifying potential antiviral agents. researchgate.net The synthetic route involves the aromatic nucleophilic substitution of a chloro-triazoloquinoxaline intermediate with various amines. Introducing a 4-chloro-3-fluorophenyl moiety via a suitable linker could enhance the compound's binding affinity to viral proteins, such as the envelope proteins of flaviviruses, thereby inhibiting viral infection. purdue.edu While specific piperidine (B6355638) derivatives of this compound are not detailed in the provided context, this class of compounds is a common scaffold in medicinal chemistry, and its combination with the 4-chloro-3-fluorophenyl group represents a logical path for designing novel antiviral drugs.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires specific radioligands to visualize and quantify biological targets in vivo. nih.govradiologykey.com The development of PET ligands for brain receptors, such as the metabotropic glutamate (B1630785) receptor 4 (mGluR4), is crucial for studying neurological disorders like Parkinson's disease. nih.govnih.gov

A promising radioligand, [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d₂)-thio)phenyl)-picolinamide, was synthesized and characterized for PET imaging of mGluR4. nih.govnih.gov This compound, while not a phenetole (B1680304), features the core 4-chloro-3-fluorophenyl structure and demonstrates properties desirable for a CNS drug, including high affinity and selectivity for mGluR4 and sufficient metabolic stability. nih.govnih.gov The radiosynthesis was achieved in a two-step process, yielding the final product with high purity and molar activity. nih.gov PET imaging studies in rats confirmed that the radioligand accumulates in brain regions known to express mGluR4, and its binding could be blocked by unlabeled competitor compounds, demonstrating its specificity. nih.govnih.gov This research highlights the utility of the 4-chloro-3-fluorophenyl scaffold in creating effective probes for neuroimaging.

Table 3: Properties of an mGluR4 PET Radioligand

| Radioligand | Target | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | Key Finding |

| [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d₂)-thio)phenyl)-picolinamide | mGluR4 | 11.6 ± 2.9 | 84.1 ± 11.8 | Accumulates in mGluR4-rich brain regions; shows specific binding. nih.govnih.gov |

The emergence of drug-resistant bacteria and fungi creates a constant need for new antimicrobial agents. Halogenated phenolic compounds and their derivatives have long been recognized for their antimicrobial properties. ijraset.com

Antibacterial Activity: Derivatives of 4-chloro-3-nitrophenylthiourea have been synthesized and shown to exhibit potent antibacterial activity against both standard and hospital strains, with MIC values as low as 0.5-2 µg/mL. nih.gov These compounds are effective against Gram-positive pathogens and can inhibit the formation of biofilms. nih.gov Their mechanism of action involves the inhibition of bacterial type II topoisomerases. nih.gov The 4-chloro-3-fluorophenyl scaffold can be similarly incorporated into thiourea (B124793) or other structures to generate novel antibacterial candidates.

Antifungal Activity: Chalcone derivatives containing a 4-chloro substitution have demonstrated antifungal activity superior to the standard drug ketoconazole (B1673606) against certain dermatophytes like Microsporum gypseum. nih.gov Furthermore, novel derivatives of 1,2,4-triazole (B32235) have been synthesized and shown to possess broad-spectrum antifungal activities against various plant-pathogenic fungi, such as Botrytis cinerea. frontiersin.org The incorporation of the this compound moiety into these active scaffolds could lead to the development of new antifungal agents with improved potency or spectrum of activity.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For derivatives of this compound, SAR studies focus on how modifications to the scaffold affect its interaction with biological targets.

In the context of antimalarial 4-aminoquinolines, SAR studies have shown that the 7-chloro substitution on the quinoline ring is often crucial for activity. hilarispublisher.com When exploring analogues, the introduction of different halogen patterns, such as the 4-chloro-3-fluoro substitution on an attached phenyl ring, aims to enhance potency against resistant strains. The nature and length of the side chain connecting the heterocyclic core to the phenyl moiety are also critical modulators of activity. ucsf.edu

For anticancer quinazoline derivatives, SAR studies have indicated that the substitution pattern on the 4-anilino portion of the molecule significantly impacts kinase inhibitory activity and antiproliferative effects. mdpi.com The presence and position of halogen atoms like chlorine and fluorine on the phenyl ring can influence binding affinity within the ATP-binding pocket of kinases. For instance, in a series of 4-anilinoquinazolines, the compound bearing the N-(3-chloro-4-fluorophenyl) group (DW-8) showed the highest anticancer efficacy and selectivity against colorectal cancer cell lines compared to other analogues in the series. mdpi.com This suggests that this specific substitution pattern is favorable for the observed biological activity.

Computational Drug Design and Molecular Docking Studies

In the realm of modern medicinal chemistry, computational drug design and molecular docking have emerged as indispensable tools for accelerating the discovery and development of new therapeutic agents. taylorandfrancis.com These in silico techniques provide valuable insights into the interactions between a small molecule, such as a derivative of this compound, and its biological target at a molecular level. This allows researchers to predict binding affinities, understand mechanisms of action, and optimize lead compounds for enhanced efficacy and selectivity. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles and applications of these computational methods can be extrapolated from studies on structurally related molecules containing chloro and fluoro substituents.

Computational approaches in drug design can be broadly categorized into structure-based and ligand-based methods. taylorandfrancis.com Structure-based drug design relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid, to design or screen for molecules that can bind to it with high affinity and specificity. taylorandfrancis.com Molecular docking is a primary technique in structure-based drug design, where the conformation and orientation of a ligand within the active site of a target are predicted. nih.gov

Molecular docking simulations for a hypothetical derivative of this compound would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scores them based on a scoring function that estimates the binding affinity. nih.gov The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent inhibitors.

For instance, studies on other chlorinated and fluorinated phenolic compounds have demonstrated the utility of molecular docking in identifying potential biological targets and elucidating binding modes. These studies have shown that the halogen substituents can significantly influence the binding affinity and selectivity of a molecule by participating in halogen bonding and other non-covalent interactions. Therefore, it is plausible that the chloro and fluoro groups of a this compound scaffold could play a critical role in its interaction with a biological target.

The insights gained from molecular docking can be further refined using more computationally intensive techniques like molecular dynamics (MD) simulations. MD simulations can provide a more dynamic picture of the ligand-receptor interactions over time, taking into account the flexibility of both the ligand and the protein.

The following table illustrates the type of data that could be generated from a hypothetical molecular docking study of a this compound derivative against a putative protein target.

| Parameter | Description | Hypothetical Value for a this compound Derivative |

| Binding Affinity (kcal/mol) | The estimated free energy of binding between the ligand and the protein. A more negative value indicates a stronger binding affinity. | -8.5 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein's amino acid residues. | 2 (with Ser122, Gly123) |

| Hydrophobic Interactions | Interactions with nonpolar amino acid residues in the binding pocket. | Val68, Ala85, Leu99 |

| Key Interacting Residues | The specific amino acid residues of the protein that are involved in significant interactions with the ligand. | Ser122, Gly123, Val68, Ala85, Leu99 |

| RMSD (Å) | Root Mean Square Deviation, which measures the average distance between the atoms of the docked ligand and a reference conformation. A lower RMSD indicates a better docking pose. | 1.2 Å |

It is important to note that the data presented in the table is purely illustrative and would need to be validated through experimental studies. However, it demonstrates the potential of computational methods to guide the design and optimization of novel drug candidates based on the this compound scaffold.

Environmental Behavior and Degradation Studies of Halogenated Aromatic Ethers

Biodegradation Pathways and Microbial Mechanisms

The biodegradation of halogenated aromatic ethers, such as 4-chloro-3-fluorophenetole, is a critical area of environmental research. While specific studies on this compound are limited, the microbial degradation of related halogenated aromatic compounds provides significant insights into its likely environmental fate. Microorganisms have evolved diverse enzymatic strategies to break down these often persistent and toxic substances. nih.govnih.gov

Generally, the aerobic biodegradation of halogenated aromatics proceeds through a series of steps, often initiated by oxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. For halogenated phenols, which are potential degradation intermediates of phenetoles, bacteria such as Pseudomonas, Arthrobacter, and Comamonas have demonstrated the ability to utilize these compounds as a sole source of carbon and energy. nih.govnih.gov

The initial attack on the aromatic ring of a compound like this compound would likely involve a dioxygenase or monooxygenase, leading to the cleavage of the ether bond and the formation of halogenated phenols. For instance, the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-studied halogenated aromatic ether, is initiated by the cleavage of its ether linkage. nih.gov A similar initial step for this compound would likely yield 4-chloro-3-fluorophenol (B1349760).

Once formed, the halogenated phenol (B47542) can be further degraded. The degradation pathway of 4-chlorophenol (B41353), for example, can proceed via the formation of 4-chlorocatechol, which is then subject to ring cleavage. researchgate.net The presence of both chlorine and fluorine atoms on the aromatic ring of this compound presents a more complex challenge for microbial enzymes. The position of these halogens can significantly influence the rate and pathway of degradation.

Under anaerobic conditions, the degradation of halogenated aromatic compounds often proceeds via reductive dehalogenation, where a halogen substituent is removed and replaced by a hydrogen atom. scirp.org This process is a crucial first step in the anaerobic breakdown of many chlorinated and brominated compounds. However, the capacity of landfill microorganisms to degrade halogenated aromatics has been found to be variable and sometimes limited. diva-portal.org

| Microorganism Type | Potential Role in Degradation | Relevant Studied Compounds |

| Aerobic Bacteria (Pseudomonas, Arthrobacter) | Initial oxidation and ring cleavage. | 4-chlorophenol, 4-fluorophenol. nih.gov |

| Anaerobic Bacteria | Reductive dehalogenation. | Chlorinated and brominated aromatics. scirp.org |

| Fungi | Ligninolytic enzymes may degrade complex aromatics. | Various aromatic pollutants. |

Photodegradation and Chemical Stability in Environmental Compartments

The chemical stability and photodegradation of this compound in the environment are key factors determining its persistence. Halogenated aromatic compounds are generally stable due to the resonance energy of the aromatic ring and the strength of the carbon-halogen bonds. scirp.org However, they can undergo photodegradation when exposed to sunlight, particularly in the presence of photosensitizing agents.

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO2) has been shown to be an effective method for breaking down various phenolic compounds, including chlorophenols. researchgate.netmdpi.comresearchgate.netmdpi.com This process involves the generation of highly reactive hydroxyl radicals upon UV or visible light irradiation, which then attack the aromatic ring, leading to its degradation. rsc.orgnih.gov

The rate of photodegradation is influenced by several factors, including the intensity of light, the pH of the medium, and the presence of other substances in the environment. For instance, the photodegradation of 4-chlorophenol was found to be more efficient under acidic conditions. scirp.org The presence of both a chloro and a fluoro substituent on the aromatic ring of this compound would likely influence its absorption of light and its reactivity towards photochemically generated radicals.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are valuable tools for predicting the distribution, persistence, and potential for bioaccumulation of chemicals in the environment. rsc.orgosti.govnih.gov These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its likely concentrations in different environmental compartments such as air, water, soil, and biota.

For a compound like this compound, key input parameters for such models would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation half-lives in various media. While experimental data for this compound is scarce, these properties can be estimated using quantitative structure-activity relationship (QSAR) models based on its chemical structure.

The persistence of a substance in the environment is often characterized by its half-life, which is the time it takes for 50% of the substance to be degraded. justice.gc.ca Halogenated aromatic compounds can be persistent, meaning they have long half-lives in the environment. justice.gc.ca The presence of both chlorine and fluorine atoms in this compound may contribute to its persistence, as carbon-halogen bonds are generally strong and resistant to cleavage.

Bioaccumulation is another important aspect of a chemical's environmental fate. It refers to the accumulation of a substance in an organism to a concentration higher than that in the surrounding environment. justice.gc.ca The potential for bioaccumulation is often related to a chemical's lipophilicity, which can be estimated by its Kow value. Chemicals with high Kow values tend to partition into the fatty tissues of organisms. Without specific experimental data, the bioaccumulation potential of this compound remains speculative but is a critical consideration for a comprehensive risk assessment.

| Environmental Compartment | Key Processes | Influencing Factors |

| Water | Biodegradation, Photodegradation, Adsorption to sediment. | Microbial population, Sunlight intensity, pH, Sediment composition. |

| Soil | Biodegradation, Photodegradation, Adsorption, Leaching. | Soil type, Organic matter content, Moisture, Temperature. |

| Air | Atmospheric transport, Photodegradation. | Wind patterns, Sunlight intensity, Presence of atmospheric radicals. |

Formation and Toxicity of Environmental Transformation Products

The degradation of a parent compound in the environment can lead to the formation of various transformation products, which may themselves be toxic. nih.govmdpi.com Understanding the identity and toxicity of these products is crucial for a complete environmental risk assessment.

The biodegradation and photodegradation of this compound are expected to produce a range of intermediates. As mentioned earlier, a likely initial transformation product is 4-chloro-3-fluorophenol. sigmaaldrich.com Further degradation of this phenol could lead to the formation of halogenated catechols and other ring-cleavage products. researchgate.net For example, the degradation of 4-chloro-3-nitrophenol (B1362549) has been shown to proceed through the formation of 4-chlororesorcinol. nih.govresearchgate.net

The toxicity of these transformation products can vary significantly. In some cases, the transformation products can be more toxic than the original compound. mdpi.com For example, the oxidation of some phenolic compounds can lead to the formation of quinones, which are known to be reactive and potentially toxic. wikipedia.org

Development of Advanced Analytical Methodologies for 4 Chloro 3 Fluorophenetole

Chromatographic Techniques for Analysis and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For a halogenated aromatic compound like 4-Chloro-3-fluorophenetole, various chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. The development of a robust HPLC method for this compound involves a systematic optimization of several key parameters to achieve the desired separation and sensitivity.

Method Development: The initial phase of method development focuses on selecting the appropriate stationary and mobile phases. For a compound with the polarity of this compound, a reversed-phase C18 column is often a suitable starting point. The mobile phase, typically a mixture of a polar solvent like water and a less polar organic solvent such as acetonitrile or methanol, is then optimized. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, can be employed to ensure the efficient elution of the target compound while separating it from any impurities. The flow rate and column temperature are also fine-tuned to achieve optimal peak shape and resolution. Detection is commonly performed using a UV-visible detector set at a wavelength where this compound exhibits maximum absorbance. researchgate.net

Validation: Once an optimal method is developed, it must be validated to ensure its reliability, accuracy, and precision. researchgate.net Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to exclusively assess the analyte in the presence of other components, such as impurities or degradation products. mfd.org.mk

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. mfd.org.mk

Accuracy: The closeness of the test results obtained by the method to the true value. mfd.org.mk

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mfd.org.mkpensoft.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. mfd.org.mk

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. mfd.org.mk

The table below summarizes typical parameters for a validated HPLC method for a related compound, which can be adapted for this compound.

| Parameter | Specification |

| Column | Zorbax Eclipse Plus C18; 250 x 4.6mm, 5 µm |

| Mobile Phase | Gradient of Phosphate Buffer (pH 6.3) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This interactive data table is based on a method developed for a similar compound and serves as a template for this compound analysis. mfd.org.mk

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given that this compound is a semi-volatile organic compound, GC is a highly suitable method for its analysis. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

For the analysis of halogenated aromatic compounds like this compound, a capillary column with a non-polar or medium-polarity stationary phase is typically employed. settek.comepa.gov The choice of detector is critical for achieving the required sensitivity and selectivity. A Flame Ionization Detector (FID) is a common general-purpose detector, while an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds. settek.comepa.gov For enhanced selectivity towards halogens, a halogen-specific detector (XSD) can be utilized, which converts halogenated compounds into free halogens for detection. nih.gov

The operating conditions, including the oven temperature program, carrier gas flow rate, and injector temperature, are optimized to ensure good separation of the target analyte from any potential impurities. gcms.czpragolab.cz

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. fishersci.comchemistryhall.com In the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the product. libretexts.orgresearchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of solvent system is crucial and is selected to achieve a good separation between the starting materials, intermediates, and the final product. rochester.edu After development, the separated spots are visualized, often under UV light, as aromatic compounds like this compound are typically UV-active. rochester.edu Staining with reagents like iodine can also be used for visualization. chemistryhall.com By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine if the reaction is complete. libretexts.org The use of a "cospot," where the reaction mixture is spotted on top of the starting material, can help in confirming the identity of the spots, especially when the retention factors (Rf) are similar. libretexts.orgrochester.edu

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for the unambiguous identification and quantification of this compound and its impurities.